molecular formula C16H21N5O2S B14969779 N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide

N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide

Cat. No.: B14969779
M. Wt: 347.4 g/mol
InChI Key: ZLXOJVVOPOUCHL-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced on the pyrimidine or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine and pyrrolidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide is unique due to the combination of the pyrimidine and pyrrolidine rings with the methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C16H21N5O2S/c1-12-11-15(21-9-3-4-10-21)19-16(17-12)18-13-5-7-14(8-6-13)20-24(2,22)23/h5-8,11,20H,3-4,9-10H2,1-2H3,(H,17,18,19)

InChI Key

ZLXOJVVOPOUCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C)N3CCCC3

Origin of Product

United States

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